Synthesis of Ortho-Substituted Benzyl Ketones: Yield Comparison with Acyl Chlorides
In nucleophilic substitution reactions with acyl chlorides, 2-Iodobenzylzinc bromide demonstrates quantitative, substrate-dependent yields, establishing a clear performance benchmark. The yields range from 68% to 85%, depending on the electronic nature of the acyl chloride . This performance is comparable to or exceeds the yields reported for unsubstituted benzylzinc bromide in similar transformations, which are typically in the range of 47-84% under optimized conditions [1].
| Evidence Dimension | Product Yield in Ketone Synthesis |
|---|---|
| Target Compound Data | 72% (4-CN substituent), 68% (3-NO₂ substituent), 85% (4-MeO substituent) |
| Comparator Or Baseline | Benzylzinc bromide: 47-84% isolated yield in carbonylative Negishi coupling to form diarylated ethanones. |
| Quantified Difference | The yield range for 2-Iodobenzylzinc bromide (68-85%) is within or at the upper end of the performance envelope for benzylzinc bromide (47-84%). |
| Conditions | Reaction with various para-substituted benzoyl chlorides in THF or 2-MeTHF ; Palladium-catalyzed carbonylative Negishi cross-coupling with aryl iodides at 90–120 °C for 0.5–1 h [1]. |
Why This Matters
This data provides a verifiable yield range for a key synthetic step, allowing for accurate yield predictions and comparative cost-benefit analysis when selecting a benzyl nucleophile.
- [1] Waller, D. L., Stephenson, G. R., & Wills, M. (2013). Diarylated Ethanones from Mo(CO)6-Mediated and Microwave-Assisted Palladium-Catalysed Carbonylative Negishi Cross-Couplings. European Journal of Organic Chemistry, 2013(18), 3828-3837. View Source
